![molecular formula C12H13ClO4 B12532929 Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester CAS No. 670748-78-4](/img/structure/B12532929.png)
Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester is a chemical compound with the molecular formula C12H13ClO4. It is a derivative of malonic acid, where the hydrogen atoms are replaced by a 2-chlorophenylmethyl group and two methyl ester groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester typically involves the esterification of malonic acid derivatives. One common method is the reaction of malonic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form dimethyl malonate. The resulting dimethyl malonate is then reacted with 2-chlorobenzyl chloride under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Hydrolysis: The major products are malonic acid derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound are produced.
Applications De Recherche Scientifique
Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of drugs and active pharmaceutical ingredients.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Mécanisme D'action
The mechanism of action of propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid without the 2-chlorophenylmethyl group.
Diethyl malonate: Another ester of malonic acid with ethyl groups instead of methyl groups.
Methyl malonate: A mono-ester derivative of malonic acid.
Uniqueness
Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester is unique due to the presence of the 2-chlorophenylmethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
670748-78-4 |
|---|---|
Formule moléculaire |
C12H13ClO4 |
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
dimethyl 2-[(2-chlorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C12H13ClO4/c1-16-11(14)9(12(15)17-2)7-8-5-3-4-6-10(8)13/h3-6,9H,7H2,1-2H3 |
Clé InChI |
IDXPEJIDOVTQDN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC=CC=C1Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol](/img/structure/B12532859.png)

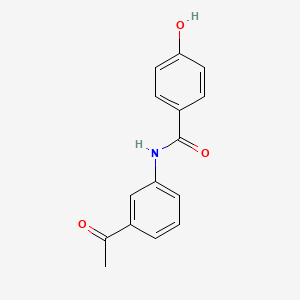
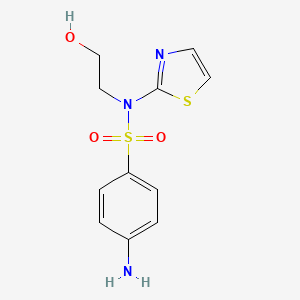
![ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B12532885.png)
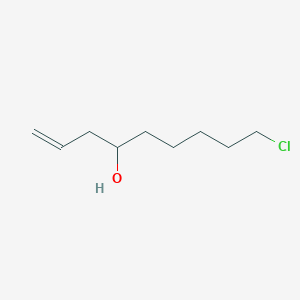


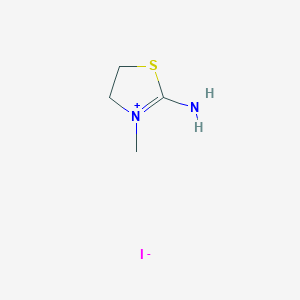
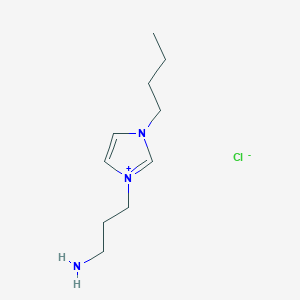
![[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol](/img/structure/B12532920.png)

![2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B12532936.png)

